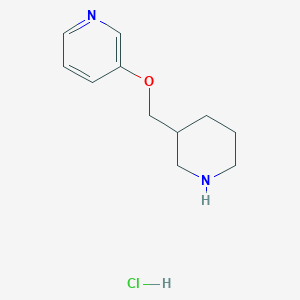

3-(piperidin-3-ylmethoxy)pyridine hydrochloride

Description

BenchChem offers high-quality 3-(piperidin-3-ylmethoxy)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(piperidin-3-ylmethoxy)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11;/h2,4,6,8,10,12H,1,3,5,7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUBZBANCYONGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220029-51-5 | |

| Record name | Pyridine, 3-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: 3-(Piperidin-3-ylmethoxy)pyridine Hydrochloride

Molecular Architecture & Pharmacophore Analysis[1]

The compound 3-(piperidin-3-ylmethoxy)pyridine hydrochloride represents a high-value scaffold in medicinal chemistry, specifically designed to exploit the "privileged" nature of the 3-substituted pyridine ring.[1] Structurally, it serves as a flexible, ether-linked bioisostere of nicotinic alkaloids such as anabasine and A-85380 .

Structural Logic

The molecule consists of three distinct pharmacophoric elements:

-

Cationic Center (Piperidine): The secondary amine of the piperidine ring (pKa ~11.[1]0) is protonated at physiological pH. This center engages in critical ionic interactions with aspartate or glutamate residues (e.g., Asp113 in nAChR

subunits) within the orthosteric binding site. -

Hydrogen Bond Acceptor (Pyridine Nitrogen): The pyridine nitrogen (pKa ~3.0–5.[1]0) acts as a weak base and a hydrogen bond acceptor, mimicking the pyridine ring of nicotine.

-

Flexible Linker (Methylene-oxy): Unlike the rigid pyrrolidine-pyridine bond in nicotine, the methoxy linker (

) introduces rotational freedom.[1] This allows the molecule to adopt conformations that can selectively fit into the binding pockets of various targets, including

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the binding interactions typical of this scaffold within a nicotinic acetylcholine receptor model.

Figure 1: Pharmacophore map highlighting the critical binding interactions of the 3-(piperidin-3-ylmethoxy)pyridine scaffold.

Synthetic Pathways & Process Chemistry[1][2][3][4]

The synthesis of 3-(piperidin-3-ylmethoxy)pyridine poses a regiochemical challenge: forming an ether bond between an electron-deficient pyridine and a sterically hindered secondary alcohol.[1] The Mitsunobu Reaction is the industry-standard protocol for this transformation, offering superior yields over nucleophilic aromatic substitution (

Retrosynthetic Analysis[1]

-

Disconnection: Ether oxygen.[1]

-

Synthons: 3-Hydroxypyridine (nucleophile) and 3-Hydroxymethylpiperidine (electrophile).[1]

-

Protection Strategy: The secondary amine of the piperidine must be protected (typically tert-butyl carbamate, Boc) to prevent N-alkylation or catalyst poisoning.

Critical Process Parameters

-

Reagent Order: To minimize side reactions (e.g., hydrazine formation), the betaine complex (PPh3/DIAD) should be pre-formed or the azodicarboxylate added last at low temperature (

). -

Solvent Choice: Anhydrous THF or Toluene is essential.[1] Moisture destroys the phosphonium intermediate.[1]

-

Salt Formation: The final hydrochloride salt is generated using 4M HCl in 1,4-dioxane to ensure complete removal of the Boc group and precipitation of the high-purity salt.

Synthesis Workflow (DOT Visualization)

Figure 2: Step-by-step synthetic workflow utilizing the Mitsunobu coupling strategy.

Physicochemical Profiling

Understanding the physical properties is crucial for handling and formulation.[1] The HCl salt significantly improves handling compared to the hygroscopic free base.[1]

| Property | Value / Description | Implications for Research |

| Molecular Formula | Stoichiometry must be verified (mono- vs. dihydrochloride).[1] | |

| Molecular Weight | ~228.72 (Monohydrochloride) | Essential for molarity calculations.[1] |

| Solubility | High in Water, DMSO, Methanol | Ideal for in vitro assays and saline formulations. |

| pKa (Calc) | Pyridine N: ~3.5 | Piperidine NH: ~10.8 | Charged at physiological pH (7.4), ensuring receptor affinity.[1] |

| LogP (Calc) | ~0.5 (Free Base) | Moderate lipophilicity allows blood-brain barrier (BBB) penetration.[1] |

| Appearance | White to Off-white Solid | Hygroscopic; store in desiccator at -20°C. |

Experimental Protocols

Protocol A: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-(pyridin-3-ylmethoxy)piperidine-1-carboxylate.[1]

-

Preparation: Charge a flame-dried reaction flask with N-Boc-3-hydroxymethylpiperidine (1.0 equiv), 3-hydroxypyridine (1.1 equiv), and Triphenylphosphine (

) (1.2 equiv) in anhydrous THF (0.2 M concentration). -

Activation: Cool the mixture to

under an inert atmosphere ( -

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 20 minutes. Maintain temperature

. -

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS (Target mass: [M+H]+ ~293 minus Boc fragment).[1]

-

Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter and purify the filtrate via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Deprotection & Salt Formation

Objective: Isolation of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride.

-

Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of 1,4-dioxane or DCM.[1]

-

Acidolysis: Add 4M HCl in 1,4-dioxane (10 equiv) at

. -

Reaction: Stir at room temperature for 2–4 hours. A white precipitate should form.

-

Isolation: Filter the solid under

(hygroscopic!). Wash with diethyl ether ( -

Drying: Dry under high vacuum for 24 hours to remove trace dioxane. Store at

.[1]

Applications in Drug Discovery[5]

Nicotinic Acetylcholine Receptors (nAChR)

This ligand serves as a probe for nAChR subtypes.[1][2] The 3-pyridyl ether moiety is a validated bioisostere for the 3-pyridyl ring found in nicotine.[1]

-

Mechanism: The piperidine amine mimics the pyrrolidine of nicotine, while the ether oxygen provides an additional hydrogen bond acceptor vector, potentially increasing affinity for

subtypes compared to simple alkyl analogs [1].

Epigenetic Modulation (LSD1)

Recent studies have identified 3-(piperidinyl-methoxy)pyridine motifs as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) .[1][3]

-

Mechanism: The pyridine ring occupies the substrate binding pocket, while the piperidine amine forms a salt bridge with Asp555 in the LSD1 active site. This scaffold has shown

values as low as 29 nM in related 4-yl isomers [2].[1][3][4]

References

-

Holladay, M. W., et al. (1997).[1] Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists.[1][5][6] Journal of Medicinal Chemistry.[1]

-

Wang, S., et al. (2016).[1] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry (PMC).[1]

-

Swamy, K. C., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews.[1]

-

Enamine Ltd. (2024).[1] Building Blocks: 3-(Piperidin-3-ylmethoxy)pyridine Hydrochloride Safety Data Sheet.[1]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The Strategic Role of Pyridine-Piperidine Ether Linkers in Modern Drug Discovery: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged Partnership of Pyridine and Piperidine in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine and piperidine rings stand as two of the most ubiquitous and versatile heterocyclic scaffolds.[1][2] The pyridine ring, an aromatic six-membered heterocycle, is an isostere of benzene that offers a unique combination of properties. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enhancing aqueous solubility and allowing for salt formation, which can be advantageous for drug formulation.[3] Furthermore, the pyridine nucleus is a key component in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4]

Complementing the aromatic pyridine is the saturated piperidine ring, a six-membered aliphatic heterocycle. This motif is a cornerstone in medicinal chemistry, prized for its ability to introduce three-dimensional character into otherwise flat molecules, which can significantly improve binding affinity and selectivity for biological targets.[5][6] The basic nitrogen atom of the piperidine ring is often a key interaction point with target proteins and can be readily functionalized to modulate pharmacokinetic properties.[7]

When these two powerful scaffolds are conjoined, the resulting molecule possesses a rich chemical space for exploration. The nature of the linker connecting the pyridine and piperidine moieties is a critical determinant of the overall pharmacological profile of the compound. This guide focuses specifically on the ether linkage , a seemingly simple yet profoundly influential bridge. The ether linker, with its oxygen atom capable of acting as a hydrogen bond acceptor and its inherent flexibility, plays a crucial role in orienting the two heterocyclic systems within a binding pocket, thereby dictating the potency and selectivity of the molecule.[8] This in-depth technical guide will explore the structure-activity relationship (SAR) studies of pyridine-piperidine ether linkers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their design, synthesis, and optimization in the pursuit of novel therapeutics.

The Ether Linker: More Than Just a Spacer

The decision to employ an ether linker in a pyridine-piperidine scaffold is a strategic one, driven by several key considerations in medicinal chemistry. The oxygen atom of the ether is a potent hydrogen bond acceptor, a feature that can be exploited to establish a crucial interaction with a specific amino acid residue in the target protein's binding site. Furthermore, the C-O-C bond angle and the rotational freedom around the single bonds provide a degree of conformational flexibility that allows the molecule to adopt an optimal binding conformation. This flexibility, however, must be carefully managed, as excessive conformational freedom can lead to a loss of entropy upon binding, which is energetically unfavorable.

The following diagram illustrates the general scaffold of a pyridine-piperidine ether-linked compound and highlights the key areas for SAR exploration.

Caption: General structure of a pyridine-piperidine ether-linked compound.

Case Study: Pyridine-Piperidine Ether Linkers as CCR5 Antagonists for HIV-1 Therapy

A compelling example of the strategic use of pyridine-piperidine ether linkers can be found in the development of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for antiviral therapy.[9]

In a notable study, a series of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide derivatives were designed and synthesized as potent CCR5 antagonists. The SAR exploration in this series provides valuable insights into the role of the pyridine-piperidine ether moiety.

Key SAR Findings:

The general structure of the explored series is depicted below, followed by a table summarizing the SAR data.

Caption: SAR exploration strategy for pyridine-piperidine ether CCR5 antagonists.

| Compound | R Group on Amide | RANTES Binding IC50 (nM) | HIV-1 Replication Inhibition (IC50, nM) |

| 1 | 2,4-dimethyl-3-pyridinyl | 5.5 | 3.2 |

| 2 | 2,6-dimethyl-3-pyridinyl | 3.1 | 1.8 |

| 3 | 2-methyl-3-pyridinyl | 12.0 | 8.5 |

| 4 | 3-pyridinyl | 45.0 | 33.0 |

| 5 | Phenyl | 89.0 | 71.0 |

Data is representative and compiled for illustrative purposes based on published studies.[9]

Analysis of SAR Data:

-

Pyridine Ring Substitution: The data clearly indicates that substitution on the terminal pyridine ring of the amide moiety significantly impacts activity. The presence of methyl groups, particularly at the 2- and 6-positions (Compound 2 ), leads to a substantial increase in potency compared to the unsubstituted pyridine (Compound 4 ) or a phenyl ring (Compound 5 ). This suggests that these methyl groups may be interacting with a hydrophobic pocket in the CCR5 receptor.

-

The Role of the Pyridine-Piperidine Ether Core: The high potency of the lead compounds underscores the favorable orientation of the pyridine and piperidine rings afforded by the ether linker. While the cited study focused on the amide portion, the consistent high activity across the top compounds suggests that the pyridin-2-yloxy-piperidine core is a highly effective scaffold for CCR5 antagonism. It positions the rest of the molecule for optimal interaction with the receptor.

Synthetic Strategies for Pyridine-Piperidine Ether Linkers

The construction of the pyridine-piperidine ether linkage is a key step in the synthesis of these bioactive molecules. A common and effective method is the Williamson ether synthesis, which involves the reaction of a pyridinol (or a substituted hydroxypyridine) with a piperidine derivative bearing a suitable leaving group.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize a generic pyridin-yloxy-piperidine derivative.

Materials:

-

2-Hydroxypyridine

-

1-(tert-Butoxycarbonyl)-4-(tosyloxymethyl)piperidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotonation of 2-Hydroxypyridine: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: To the resulting sodium pyridin-2-olate solution, add a solution of 1-(tert-butoxycarbonyl)-4-(tosyloxymethyl)piperidine (1.1 eq) in anhydrous DMF dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridin-yloxy-piperidine derivative.

Caption: A typical workflow for the synthesis of pyridine-piperidine ethers.

Conclusion and Future Perspectives

The pyridine-piperidine ether linker represents a powerful and versatile tool in the medicinal chemist's armamentarium. As demonstrated in the case of CCR5 antagonists, this scaffold can serve as a highly effective platform for the development of potent and selective therapeutic agents. The ether linkage, through its hydrogen bonding capacity and conformational influence, plays a critical role in optimizing the interactions between the molecule and its biological target.

Future research in this area will likely focus on several key aspects:

-

Exploring Diverse Biological Targets: While this guide has highlighted their use as CCR5 antagonists, pyridine-piperidine ether derivatives have the potential to be active against a wide range of other targets, including G-protein coupled receptors, ion channels, and enzymes.[10]

-

Fine-tuning Physicochemical Properties: Systematic modifications of the pyridine and piperidine rings, as well as the linker itself (e.g., by introducing conformational constraints), can be used to optimize pharmacokinetic and pharmacodynamic properties.

-

Development of Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of these compounds will undoubtedly accelerate the discovery of new drug candidates.

References

-

Palani, A., et al. (2011). Design and synthesis of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(7), 2134-2138. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). RSC Medicinal Chemistry, 11(9), 1047-1058. [Link]

-

Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801-806. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1377. [Link]

-

Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]

-

Romero, A. G., et al. (2001). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 44(6), 955-966. [Link]

-

Palani, A., et al. (2003). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(4), 709-712. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). Journal of Medicinal Chemistry, 65(5), 4041-4060. [Link]

-

Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. (2020). Journal of the Mexican Chemical Society, 64(2), 116-128. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2), a473-a484. [Link]

-

Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. (2023). Mini-Reviews in Organic Chemistry, 20(4), 362-378. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-14. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1614-1621. [Link]

-

Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 45(15), 3143-3160. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3224. [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 5. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Design and Optimization of Piperidine-Pyridine Ether Scaffolds as LSD1 Inhibitors

Technical Guide for Medicinal Chemists and Epigenetic Researchers

Executive Summary

The epigenetic modulation of histone methylation is a cornerstone of modern oncological drug discovery. While early inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A) relied heavily on tranylcypromine (TCP) derivatives that covalently modify the FAD cofactor, these often suffer from poor selectivity and metabolic instability. The piperidine-pyridine ether scaffold—specifically the 3-(piperidin-4-ylmethoxy)pyridine class—has emerged as a privileged, non-covalent chemotype. This architecture offers tunable physicochemical properties, high selectivity against monoamine oxidases (MAOs), and potent activity in MLL-rearranged leukemia models.[1]

This guide details the structural rationale, mechanistic validation, and experimental protocols required to develop and assess these compounds.

Part 1: Chemical Architecture & SAR Logic

The Scaffold: 3-(Piperidin-4-ylmethoxy)pyridine

The core structure replaces the unstable covalent warheads of first-generation inhibitors with a reversible, competitive interaction motif. The ether linkage provides rotational freedom allowing the pyridine ring to slot into the substrate binding pocket, mimicking the interaction of the histone H3 tail.

Structural Advantages[2]

-

FAD Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor or engages in electrostatic interactions with the FAD cofactor within the LSD1 active site.

-

Solubility & ADME: The piperidine moiety (often N-substituted) enhances aqueous solubility and metabolic stability compared to hydrophobic polycyclic aromatics.

-

Linker Geometry: The oxymethyl linker (-O-CH2-) creates a specific distance and angle that positions the pyridine ring to stack against FAD while the piperidine extends towards the solvent-exposed entrance, allowing for diverse functionalization.

Visualization: Scaffold & SAR Strategy

The following diagram illustrates the core pharmacophore and the logic behind R-group modifications.

Caption: Structural decomposition of the piperidine-pyridine ether scaffold showing critical binding interactions with the LSD1 active site residues and FAD cofactor.

Part 2: Target Biology & Mechanism of Action

Primary Target: LSD1 (KDM1A)

LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated Lysine 4 on Histone 3 (H3K4me1/2). High expression of LSD1 suppresses tumor suppressor genes and is critical for the survival of poorly differentiated cells, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) .

Mechanism of Inhibition

Unlike TCP derivatives which form a covalent adduct with FAD, piperidine-pyridine ethers act as reversible competitive inhibitors .

-

Substrate Competition: The compound occupies the large substrate-binding cavity usually inhabited by the H3 histone tail.

-

Electrostatic Anchoring: The protonated amine of the piperidine forms a critical salt bridge with Asp555 , a conserved residue deep in the active site.

-

Selectivity: The specific geometry of the ether linkage allows these compounds to distinguish LSD1's large binding pocket from the smaller pockets of related enzymes like MAO-A and MAO-B, reducing off-target cardiovascular risks.

Part 3: Experimental Protocols

Protocol 1: LSD1 Enzymatic Inhibition Assay (HRP-Coupled)

Objective: Determine the IC50 of candidate compounds by measuring hydrogen peroxide (

Reagents:

-

Recombinant Human LSD1 (residues 151–852).

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

-

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mM NaCl, 0.01% Tween-20.

Workflow:

-

Preparation: Dilute compounds in DMSO to 100x final concentration.

-

Incubation: Mix 20 nM LSD1 enzyme with varying concentrations of compound in assay buffer. Incubate for 15 minutes at room temperature (RT) to allow equilibrium binding.

-

Reaction Start: Add mixture of 20 µM H3K4me2 peptide, 50 µM Amplex Red, and 0.1 U/mL HRP.

-

Kinetics: Measure fluorescence (Ex/Em 530/590 nm) continuously for 30 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve. Normalize to DMSO control (100% activity) and background (no enzyme). Fit data to a 4-parameter logistic equation to derive IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Validate that the compound penetrates the cell membrane and inhibits LSD1 inside the nucleus by observing the accumulation of the substrate (H3K4me2).

Reagents:

-

Cell Line: MLL-AF9 rearranged leukemia cells (e.g., MOLM-13 or MV4-11).

-

Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.

-

Antibodies: Anti-H3K4me2 (Primary), Anti-Total H3 (Normalization), HRP-conjugated secondary.

Workflow:

-

Treatment: Seed cells at

cells/mL. Treat with compound (e.g., 0.1, 1.0, 10 µM) for 24–48 hours. -

Extraction: Harvest cells, wash with PBS, and lyse on ice for 30 min. Sonicate to shear DNA.

-

Separation: Load 20 µg protein per lane on a 15% SDS-PAGE gel. Transfer to nitrocellulose membrane.

-

Blotting: Block with 5% BSA. Incubate with Anti-H3K4me2 (1:1000) overnight at 4°C.

-

Quantification: Detect via chemiluminescence. A successful "hit" will show a dose-dependent increase in H3K4me2 band intensity relative to Total H3.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the performance of the Piperidine-Pyridine Ether scaffold against traditional inhibitors.

| Feature | Piperidine-Pyridine Ether | TCP Derivatives (e.g., Tranylcypromine) | Quinazoline Derivatives (e.g., UNC0638) |

| Binding Mode | Reversible, Competitive | Irreversible, Covalent | Reversible, Competitive |

| LSD1 Potency (IC50) | < 100 nM (Optimized) | 1 - 20 µM | < 20 nM |

| MAO Selectivity | High (> 100-fold) | Low (Often < 10-fold) | High |

| Metabolic Stability | High (Tunable N-subs) | Low (Reactive Warhead) | Moderate |

| Primary Risk | hERG inhibition (requires check) | CNS side effects | Solubility |

Visualization: Screening Workflow

This flowchart outlines the logical progression from synthesis to lead identification.

Caption: Step-by-step screening cascade for validating piperidine-pyridine ether LSD1 inhibitors.

References

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 . Journal of Medicinal Chemistry. [Link]

-

LSD1 inhibitors: a patent review (2010 – 2015) . Expert Opinion on Therapeutic Patents. [Link]

-

Discovery of reversible LSD1 inhibitors with a novel scaffold . Bioorganic & Medicinal Chemistry Letters. [Link]

-

Molecular mechanism of histone H3K4me3 recognition by the LSD1–CoREST complex . Nature Structural & Molecular Biology. [Link]

Sources

- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Chiral 3-Substituted Piperidine Building Blocks for Library Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over one hundred commercially available drugs underscores its significance as a "privileged scaffold".[1] The introduction of stereocenters into the piperidine ring, particularly at the 3-position, imparts a three-dimensional architecture that allows for more specific and potent interactions with biological targets.[1] This has led to the development of numerous successful pharmaceuticals, including the antipsychotic agent Preclamol and the anticancer drug Niraparib.[2][3] The stereochemistry of these molecules is critical to their pharmacological activity, making the enantioselective synthesis of chiral piperidine derivatives a key focus of research.[4] This guide provides an in-depth exploration of the core synthetic strategies for preparing chiral 3-substituted piperidine building blocks and their application in the generation of molecular libraries for drug discovery.

Core Synthetic Strategies for Enantioenriched 3-Substituted Piperidines

The efficient construction of chiral 3-substituted piperidines remains a significant challenge in organic synthesis.[2][3][5] However, several powerful methodologies have emerged, offering access to a wide range of these valuable building blocks. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A highly effective and versatile method for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[4] This approach utilizes readily available pyridines and boronic acids as starting materials.[3][4][5] The key transformation is the rhodium-catalyzed carbometalation of a dihydropyridine intermediate, which generates a 3-substituted tetrahydropyridine with high enantioselectivity.[2][3][5] A subsequent reduction step then affords the desired chiral piperidine.[4]

Causality Behind Experimental Choices: The success of this reaction hinges on several factors. The initial partial reduction of the pyridine ring to a dihydropyridine derivative is crucial for activating the system towards the subsequent cross-coupling reaction.[2] The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical for inducing high enantioselectivity in the carbometalation step.[4] The rhodium catalyst facilitates the key C-C bond formation with excellent control over the stereochemistry.

Experimental Protocol: Synthesis of a 3-Aryl Tetrahydropyridine

This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[4]

-

To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

-

Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon.

-

Add toluene (1.0 mL), tetrahydrofuran (THF) (0.5 mL), and degassed water (0.5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add an aqueous solution of cesium hydroxide (CsOH, 50 wt%, 0.5 mmol).

-

After another 10 minutes, add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate) (0.5 mmol, 1 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether (Et₂O, 5 mL).

-

Pass the mixture through a short plug of silica gel, washing the plug with an additional 20 mL of Et₂O.

-

Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Data Presentation: Rh-Catalyzed Asymmetric Reductive Heck Reaction

| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 3-Phenyl-tetrahydropyridine derivative | 95 | 98 |

| 2 | 4-Tolylboronic acid | 3-(4-Tolyl)-tetrahydropyridine derivative | 92 | 97 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine derivative | 88 | 99 |

| 4 | 3-Thienylboronic acid | 3-(3-Thienyl)-tetrahydropyridine derivative | 85 | 96 |

Data adapted from selected examples in the literature to showcase typical results.[4]

Workflow Visualization

Caption: Workflow for the Rh-catalyzed asymmetric reductive Heck reaction.

Catalytic Enantioselective Bromocyclization

An alternative strategy for accessing chiral 3-substituted piperidines is through a catalytic enantioselective bromocyclization of olefinic amides.[6] This method, developed by Yeung and coworkers, utilizes amino-thiocarbamate catalysts to induce the formation of enantioenriched 2-substituted 3-bromopiperidines.[6] These intermediates can then be readily transformed into the desired 3-substituted piperidines via a silver salt-mediated rearrangement.[6]

Causality Behind Experimental Choices: The use of an amino-thiocarbamate catalyst is key to achieving high enantioselectivity in the initial bromocyclization step. The subsequent rearrangement, promoted by a silver salt, proceeds through a 1,2-aryl shift to furnish the thermodynamically more stable 3-substituted piperidine.[6] This two-step process provides a unique entry into this class of compounds from acyclic precursors.

Experimental Protocol: Synthesis of a 3-Substituted Piperidine via Bromocyclization and Rearrangement

This is a generalized protocol based on the principles described by Yeung and colleagues.[6]

Step 1: Enantioselective Bromocyclization

-

To a solution of the olefinic amide (0.2 mmol) in dichloromethane (DCM, 2.0 mL) at -78 °C, add the amino-thiocarbamate catalyst (10 mol%).

-

Add N-bromosuccinimide (NBS, 1.2 equiv) portion-wise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the enantioenriched 2-substituted 3-bromopiperidine.

Step 2: Silver-Mediated Rearrangement

-

To a solution of the 2-substituted 3-bromopiperidine (0.1 mmol) in a mixture of acetone and water (10:1, 1.1 mL), add silver trifluoroacetate (AgOCOCF₃, 2.0 equiv).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by flash chromatography to obtain the desired 3-substituted piperidine.

Data Presentation: Enantioselective Bromocyclization and Rearrangement

| Entry | Olefinic Amide Substrate | 3-Bromopiperidine Yield (%) | 3-Bromopiperidine ee (%) | 3-Substituted Piperidine Yield (%) |

| 1 | N-(4-methoxy-cinnamyl)benzamide | 85 | 92 | 88 |

| 2 | N-(4-chloro-cinnamyl)benzamide | 82 | 90 | 85 |

| 3 | N-(4-methyl-cinnamyl)benzamide | 88 | 94 | 90 |

Data adapted from selected examples in the literature to showcase typical results.[6]

Reaction Pathway Visualization

Caption: Pathway for the synthesis of 3-substituted piperidines via bromocyclization.

Application in Library Synthesis: Diversity-Oriented Synthesis (DOS)

Chiral 3-substituted piperidine building blocks are exceptionally well-suited for diversity-oriented synthesis (DOS), a powerful strategy for creating structurally diverse small molecule libraries for high-throughput screening.[7][8] The "build/couple/pair" (B/C/P) approach is a particularly effective DOS strategy that has been successfully applied to the synthesis of complex spiro and fused heterocyclic scaffolds from chiral piperidine-based starting materials.[7]

The Build/Couple/Pair (B/C/P) Strategy:

-

Build: A chiral piperidine scaffold is "built" with strategically placed functional groups that allow for subsequent diversification.

-

Couple: The functionalized scaffold is then "coupled" with a variety of reaction partners through robust chemical transformations.

-

Pair: Intramolecular reactions are then "paired" to generate complex and diverse molecular architectures.

This approach allows for the rapid generation of a large number of distinct molecules from a common intermediate, thereby exploring a broad swath of chemical space.[7]

Logical Relationship Visualization

Caption: Logical flow of the Build/Couple/Pair strategy for library synthesis.

Conclusion

Chiral 3-substituted piperidines are indispensable building blocks in modern drug discovery. The synthetic methodologies outlined in this guide, particularly rhodium-catalyzed asymmetric reactions and enantioselective bromocyclizations, provide robust and versatile routes to these valuable scaffolds. When coupled with diversity-oriented synthesis strategies, these building blocks empower medicinal chemists to rapidly generate novel and structurally diverse compound libraries, accelerating the discovery of new therapeutic agents. The continued development of innovative synthetic methods for accessing chiral piperidines will undoubtedly fuel future advances in pharmaceutical research.

References

- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.

- Benchchem. (n.d.). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. Benchchem.

-

Fu, G. C., & Keller, T. E. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. Available at: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Valero, G., Schimer, J., Humpl, M., Dračínský, M., Moyano, A., Rios, R., & Veselý, J. (2011). Highly Enantioselective Organocatalytic Cascade Reaction for the Synthesis of Piperidines and Oxazolidines. Tetrahedron, 67(46), 8942–8950.

- Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 13(1), 5874.

- Smith, A. B., et al. (n.d.). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). National Institutes of Health.

-

Liu, Y., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]

-

Fletcher, S. P., Mishra, S., & Karabiyikoglu, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. Available at: [Link]

-

Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(96), 11834-11836. Available at: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1533-1541. Available at: [Link]

-

Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7349. Available at: [Link]

-

Sen, S., et al. (2014). Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach. Organic & Biomolecular Chemistry, 12(13), 2144-2151. Available at: [Link]

-

Hartley, R. C. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln Repository. Available at: [Link]

-

Wang, D., et al. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. Available at: [Link]

-

Sen, S., et al. (2013). Synthesis of privileged scaffolds by using diversity-oriented synthesis. Chemistry-A European Journal, 19(30), 9845-9853. Available at: [Link]

-

Zhang, W., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(13), 3959-3972. Available at: [Link]

-

Kondratov, I. S., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(1), 213-225. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Available at: [Link]

-

Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. Available at: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47714B [pubs.rsc.org]

- 8. Synthesis of privileged scaffolds by using diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Pyridine Hydrochloride Salts from Free Base

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of pyridine hydrochloride salts from their corresponding free base forms. The document outlines the fundamental principles of the acid-base reaction, offers detailed, step-by-step protocols for salt formation, and discusses critical parameters such as solvent selection, stoichiometry, and product isolation. Furthermore, it addresses common challenges and provides troubleshooting strategies to ensure the synthesis of high-purity pyridine hydrochloride salts, which are crucial intermediates in pharmaceutical and chemical research.

Introduction: The Significance of Pyridine Hydrochloride Salts

Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2] Often, the free base form of a pyridine-containing compound exhibits undesirable physicochemical properties, such as poor solubility in water, instability, or difficulty in handling and purification. Conversion of the basic pyridine nitrogen to its hydrochloride salt can significantly improve these characteristics.

The formation of a hydrochloride salt often enhances aqueous solubility, which is critical for drug delivery and formulation.[3][4] Moreover, the crystalline nature of salts frequently facilitates purification through recrystallization, leading to a product with higher purity and improved handling properties.[5] This guide details the chemical principles and practical methodologies for the efficient and reliable synthesis of pyridine hydrochloride salts.

The Chemistry of Salt Formation: An Acid-Base Reaction

The preparation of a pyridine hydrochloride salt is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, readily accepting a proton (H⁺) from a proton donor, in this case, hydrochloric acid (HCl).[1]

Figure 1: General Reaction Scheme

Caption: The reaction of a pyridine free base with hydrochloric acid to form the corresponding hydrochloride salt.

The equilibrium of this reaction lies far to the right, favoring the formation of the salt. This is due to the significant difference in pKa between the pyridinium ion (the conjugate acid of pyridine, with a pKa of approximately 5) and hydrochloric acid.[6] The choice of how the HCl is introduced—as a gas, an aqueous solution, or dissolved in an organic solvent—is a critical experimental parameter that influences the reaction's outcome, particularly the physical form and purity of the resulting salt.[3][7]

Safety Precautions

Both pyridine and hydrochloric acid are hazardous materials and should be handled with appropriate safety measures.

-

Pyridine: It is a flammable, toxic liquid with a pungent odor.[8]

-

Hydrochloric Acid: It is highly corrosive and can cause severe burns.[9]

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including:

Ensure that an emergency eyewash station and safety shower are readily accessible.

Experimental Protocols

The selection of an appropriate protocol depends on the scale of the reaction, the solubility of the starting materials and product, and the desired purity of the final salt. Below are two common and reliable methods for the preparation of pyridine hydrochloride salts.

Protocol 1: Using Gaseous HCl or HCl in an Organic Solvent

This method is often preferred as it can lead to the direct precipitation of the pure, anhydrous hydrochloride salt from the reaction mixture, simplifying the work-up procedure.[10]

Materials:

-

Pyridine derivative (free base)

-

Anhydrous diethyl ether (or other suitable anhydrous, non-protic solvent like dichloromethane or toluene)[3][10]

-

Source of dry hydrogen chloride gas or a solution of HCl in an anhydrous organic solvent (e.g., 2 M HCl in diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube (if using gaseous HCl)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Dissolve the pyridine free base in a minimal amount of an anhydrous solvent like diethyl ether in a round-bottom flask under an inert atmosphere.[10] An inert atmosphere is crucial to prevent the absorption of atmospheric moisture, which can interfere with the precipitation of the salt.[10]

-

Cooling: Cool the solution in an ice bath (0 °C). This helps to control the exotherm of the reaction and often improves the crystallinity of the product.

-

Acid Addition:

-

Precipitation: The pyridine hydrochloride salt will typically precipitate out of the solution as a white solid upon the addition of HCl.[6][10]

-

Completion and Isolation: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30 minutes to ensure the reaction is complete. Isolate the precipitated salt by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the salt under vacuum. The final product should be a free-flowing crystalline solid. Note that pyridine hydrochloride is often hygroscopic and should be stored in a desiccator.[5][7][10]

Figure 2: Workflow for Protocol 1

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. echemi.com [echemi.com]

- 3. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 7. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of Pyridine-Piperidine Ether Intermediates

Executive Summary

The pyridine-piperidine ether motif (e.g., 4-(pyridin-4-yloxy)piperidine) is a privileged pharmacophore found in numerous GPCR ligands, kinase inhibitors, and antihistamines (e.g., Pitolisant). While structurally simple, the scalable synthesis of this ether linkage presents distinct process challenges: the thermal instability of electron-deficient chloropyridines, the safety hazards of hydride bases in polar aprotic solvents, and the difficulty of purging palladium from catalytic routes.

This guide outlines two validated protocols for constructing this bond on a multigram-to-kilogram scale. It prioritizes safety (eliminating NaH/DMF processes) and purification efficiency (avoiding chromatography via salt formation).

Strategic Route Selection

The choice between Nucleophilic Aromatic Substitution (

Decision Matrix

| Feature | Method A: | Method B: Pd-Catalyzed |

| Substrate Scope | Requires electron-deficient pyridines (e.g., 2-Cl, 4-Cl, or with EWGs like -CN, - | Works on unactivated or electron-rich pyridines (e.g., 3-Cl, methyl-substituted).[1] |

| Cost of Goods | Low (Cheap bases, no metal). | High (Pd source, complex ligands like RockPhos). |

| Safety Profile | Exothermic; requires careful base/solvent selection. | Mild conditions; low exotherm risk. |

| Purification | Salt formation (HCl/Oxalate) usually sufficient. | Requires metal scavenging and potential chromatography. |

| Key Risk | Polymerization of 4-chloropyridine free base. | Residual heavy metals in API. |

Workflow Visualization

Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate electronics.

Critical Safety Advisory: The NaH/DMF Hazard

STOP AND READ: A common literature procedure involves suspending Sodium Hydride (NaH) in DMF or DMSO.[2] Do not use this method on scale.

-

Hazard: NaH reacts with DMF/DMSO/DMAc at elevated temperatures (often as low as 40-50 °C) to form unstable species, leading to runaway exotherms and explosive gas generation [1].

-

Safe Alternative: Use Potassium tert-butoxide (KOtBu) in THF or Toluene, or use NaH only in inert solvents like THF or Toluene.

Protocol A: The Robust Approach

Target: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. Applicability: 4-chloropyridines and 2-chloropyridines.[3][4]

Mechanistic Insight

4-Chloropyridine is commercially available as the hydrochloride salt because the free base self-polymerizes rapidly upon storage. The protocol must generate the free base in situ in the presence of the nucleophile to capture it before polymerization occurs.

Materials

-

Electrophile: 4-Chloropyridine Hydrochloride (1.0 equiv)

-

Nucleophile: N-Boc-4-hydroxypiperidine (1.1 equiv)

-

Base: Potassium tert-butoxide (KOtBu) (2.5 equiv) — Note: 1 equiv neutralizes the HCl salt, 1 equiv deprotonates the alcohol, 0.5 equiv excess drives kinetics.

-

Solvent: Anhydrous THF (10 vol) or NMP (5 vol) if higher temps are needed.

Step-by-Step Procedure

-

Nucleophile Formation:

-

Charge N-Boc-4-hydroxypiperidine (1.1 equiv) and THF (8 vol) to the reactor.

-

Cool to 0–5 °C.

-

Add KOtBu (2.5 equiv) portion-wise, maintaining internal temp < 10 °C.

-

Stir for 30 mins to form the potassium alkoxide. The mixture will likely be a slurry.

-

-

Electrophile Addition (The "Reverse Addition"):

-

Crucial Step: Add solid 4-Chloropyridine HCl (1.0 equiv) directly to the cold alkoxide slurry.

-

Why? This releases the unstable free pyridine base slowly into a solution containing a high concentration of the nucleophile, favoring ether formation over polymerization.

-

-

Reaction:

-

Warm the mixture to reflux (66 °C for THF) or 80-90 °C if using NMP.

-

Monitor by HPLC. 4-Cl-Pyridine is UV active; the product is more lipophilic.

-

Endpoint: >98% conversion of the pyridine.

-

-

Workup (Phase Break):

-

Cool to 20 °C.

-

Add Water (5 vol) and Toluene (5 vol).

-

Separate layers. The product is in the organic (Toluene/THF) layer.

-

Wash organic layer with 10% brine to remove residual salts/base.

-

-

Purification (Salt Formation):

-

The crude oil often contains unreacted Boc-piperidine.

-

Switch solvent to isopropyl acetate (IPAc) or Ethanol.

-

Add Oxalic acid (1.0 equiv) dissolved in hot ethanol.

-

Cool to 0 °C. The Product-Oxalate salt crystallizes, rejecting impurities.

-

Filter and dry.

-

Protocol B: Buchwald-Hartwig Coupling

Target: Synthesis of ethers from unactivated 3-chloropyridines or electron-rich systems.

Mechanistic Insight

Unactivated pyridines do not undergo

Materials

-

Substrate: 3-Chloropyridine derivative (1.0 equiv)

-

Nucleophile: N-Boc-4-hydroxypiperidine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (1–2 mol%)

-

Ligand: RockPhos or tBuBrettPhos (2–4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) — Milder bases reduce ester hydrolysis of the Boc group.

-

Solvent: Toluene (5 vol)

Step-by-Step Procedure

-

Inerting:

-

Charge Toluene, Substrate, Nucleophile, and Base to the reactor.

-

Sparge with Nitrogen for 30 minutes.[7] Oxygen inhibits the catalyst.

-

-

Catalyst Charge:

-

Add Pd(OAc)₂ and Ligand.[5]

-

Heat to 90–100 °C.

-

IPC: Monitor for disappearance of aryl chloride.

-

-

Metal Scavenging (Critical for Pharma):

-

Cool to 50 °C.

-

Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 10–20 wt% relative to the substrate.

-

Stir for 4 hours.

-

Filter through a pad of Celite to remove the scavenger and inorganic salts.

-

-

Isolation:

-

Concentrate filtrate.[5]

-

Recrystallize from Heptane/IPAc.

-

Process Control & Data Visualization

Comparison of Solvents for Scale-Up

| Solvent | Reaction Rate | Workup Ease | Safety Note | Recommendation |

| DMF | Fast | Difficult (High BP, water misc.) | HIGH RISK with NaH [1] | Avoid |

| THF | Moderate | Easy (Low BP) | Peroxide former | Preferred (Reflux) |

| Toluene | Slow | Excellent | Flammable | Good for Phase Transfer |

| NMP | Fast | Moderate | Reprotoxic | Use only if THF fails |

Process Flow Diagram ( Route)

Figure 2: Linear process flow for the SNAr synthesis, highlighting the critical crystallization purification step.

Troubleshooting & Self-Validation

-

Issue: Low Yield in

.-

Cause: Polymerization of 4-chloropyridine.

-

Validation: Check the order of addition.[8] Did you add the base to the pyridine? Wrong. You must generate the alkoxide first, then add the pyridine salt.

-

-

Issue: High Pd levels (>20 ppm) in Method B.

-

Cause: Inefficient scavenging.

-

Validation: Perform a colorimetric test or ICP-MS on the filtrate before crystallization. If high, repeat scavenger treatment or wash the organic layer with aqueous N-acetylcysteine.

-

-

Issue: Boc-deprotection during reaction.

-

Cause: Temperature too high (>100°C) or base too strong.

-

Correction: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄.

-

References

-

Yang, Q., et al. (2019).[9][10] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.[10] [10]

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

Guidance for Industry: Q3D Elemental Impurities. (2015). U.S. Food and Drug Administration.

Sources

- 1. mdpi.com [mdpi.com]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Safety Library [safescience.cas.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Ether Cleavage During N-Boc Deprotection

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of ether protecting groups during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve clean, selective N-Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ether cleavage during N-Boc deprotection?

A1: The root cause of this side reaction is the strongly acidic conditions required for N-Boc removal, most commonly with trifluoroacetic acid (TFA).[1][2] The acid protonates the oxygen atom of the ether, converting the alkoxy group into a good leaving group (an alcohol).[3] The resulting carbocation or the protonated ether itself is then susceptible to nucleophilic attack.

The key issue is the generation of a reactive tert-butyl cation from the cleavage of the Boc group.[1][4] This cation is a potent electrophile that can alkylate nucleophilic sites on your molecule.[1][5] However, in the context of ether cleavage, the problem is the acid itself. Ethers that are particularly acid-labile, such as benzyl (Bn) and tert-butyl (tBu) ethers, can be cleaved directly by the strong acid in a parallel, undesired reaction.[3][6]

Q2: My substrate contains a benzyl ether, which is cleaving with TFA. What are my options?

A2: Benzyl ethers are known to be sensitive to strong acids.[6] While standard TFA conditions can cleave them, you have several alternative strategies:

-

Use a Milder Acid: Switching from TFA to a less aggressive acid can often provide the necessary selectivity. A 4M solution of HCl in an anhydrous solvent like 1,4-dioxane is a widely used and effective alternative.[7][8][9][10][11] This reagent can selectively cleave N-Boc groups while leaving many tert-butyl ethers and esters intact.[8][10][11] Other options include p-toluenesulfonic acid (p-TsOH).[7][12]

-

Incorporate Scavengers: If you must use TFA, the addition of a cation scavenger is critical. While scavengers are primarily designed to trap the tert-butyl cation from the Boc group, they can also help suppress side reactions.[1][13] Triisopropylsilane (TIS) is an excellent choice as it acts as a hydride donor, effectively reducing carbocation intermediates.[14][15][16]

-

Consider Non-Acidic Methods: For extremely sensitive substrates, avoiding acid altogether may be necessary. Methods utilizing reagents like TMSI (trimethylsilyl iodide) or thermolysis have been reported for N-Boc removal, though they come with their own compatibility considerations.[7][17]

Q3: Why are tert-butyl ethers so prone to cleavage, and how can I prevent it?

A3: tert-Butyl ethers are highly susceptible to acidic cleavage because they break via an SN1-type mechanism that proceeds through a very stable tertiary carbocation (tert-butyl cation).[3] This makes their cleavage kinetically favorable under strong acid conditions.

To prevent this, the best strategy is to use a milder acidic reagent that has shown high selectivity for N-Boc groups over t-butyl ethers. The most well-documented reagent for this purpose is 4M HCl in 1,4-dioxane .[8][10][11] This system has been shown to cleanly deprotect N-Boc groups in the presence of tert-butyl ethers and esters.[8][10][11]

Q4: How do cation scavengers like Triisopropylsilane (TIS) work, and when should I use them?

A4: Scavengers are essential additives in deprotection reactions, especially when using strong acids like TFA.[1] The N-Boc deprotection releases a tert-butyl cation.[18][19] This electrophilic carbocation can cause unwanted side reactions, such as alkylating electron-rich aromatic rings (like Tryptophan) or other nucleophiles.[1][5]

Triisopropylsilane (TIS) works by irreversibly trapping these carbocations.[14][15] It possesses a weak silicon-hydrogen (Si-H) bond and acts as a hydride donor.[13][16] The TIS transfers a hydride to the carbocation, neutralizing it and forming a stable, neutral byproduct (e.g., isobutane from the tert-butyl cation).[13][14] This prevents the cation from reacting with your substrate.

You should always use a scavenger when:

-

Your substrate contains acid-sensitive or nucleophilic functional groups (e.g., ethers, thioethers, indoles, phenols).[1][20]

-

You are using strong acid conditions (e.g., >20% TFA in DCM).

-

You observe unexplained side products or charring in your reaction.

Troubleshooting Guide

| Observed Problem | Probable Cause | Recommended Solution |

| Significant loss of ether protecting group (e.g., >10% cleavage). | The acidic reagent (likely TFA) is too harsh for the specific ether linkage (e.g., benzyl or t-butyl ether). | Switch to a milder deprotection system. 4M HCl in dioxane is the preferred first choice for substrates with acid-sensitive ethers.[8][10][11] |

| Both N-Boc deprotection and ether cleavage are incomplete. | Reaction conditions (time, temperature, acid concentration) are insufficient, but the acid is still strong enough to initiate some ether cleavage. | Increase reaction time or consider a moderately stronger, yet selective, acid like p-TsOH.[7][12] Avoid increasing TFA concentration, as this will accelerate ether cleavage. |

| Formation of multiple, unidentified side products. | Reactive carbocations generated during deprotection are alkylating the substrate or solvent. | Add a cation scavenger to the reaction mixture. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[20] TIS is highly effective at quenching carbocations.[14][15] |

| Substrate is an aromatic compound with a phenolic ether, which is cleaving. | Phenolic ethers are particularly labile under acidic conditions. | The selectivity of HCl/dioxane does not extend well to phenolic tert-butyl ethers.[8][10][11] A non-acidic deprotection method, such as using oxalyl chloride in methanol or thermolysis, may be required for these challenging substrates.[17][21] |

Visualizing the Reaction: Mechanism & Workflow

To better understand the chemical challenge, it's crucial to visualize the competing reaction pathways.

Caption: Workflow for selecting the appropriate deprotection method.

Experimental Protocols

Protocol 1: Selective N-Boc Deprotection using 4M HCl in Dioxane

This protocol is highly recommended for substrates containing acid-sensitive groups like tert-butyl ethers or esters. [8][9][10][11]

-

Preparation: Dissolve the N-Boc protected substrate (1.0 equiv.) in a minimal amount of a co-solvent like dichloromethane (DCM) or methanol if it is not fully soluble in dioxane alone. Place the solution in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirred solution, add a commercially available solution of 4M hydrogen chloride in 1,4-dioxane (5-10 equivalents). Ensure the system is protected from atmospheric moisture with a drying tube or nitrogen atmosphere.

-

Reaction: Stir the mixture at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 4 hours. [8][11]5. Work-up: Upon completion, remove the solvent and excess HCl in vacuo using a rotary evaporator. The product is typically isolated as the hydrochloride salt, which can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: N-Boc Deprotection using TFA with a Cation Scavenger

This protocol is suitable for more robust substrates where ether cleavage is a minor concern or can be effectively suppressed with a scavenger.

-

Preparation: Dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Scavenger Addition: Add triisopropylsilane (TIS) to the solution. A typical scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v), meaning for every 9.5 mL of TFA, you would add 0.25 mL of TIS and 0.25 mL of water. [20]For solution-phase chemistry, adding 2-5 equivalents of TIS relative to the substrate is a good starting point.

-

TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v in DCM).

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Work-up: Carefully concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA. The resulting crude product (as a trifluoroacetate salt) can then be purified or neutralized as required.

References

-

Hossain, M. A., & Jarmin, S. A. (2020). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]

-

Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

-

University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

-

MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. Retrieved from [Link]

-

OUCI. (n.d.). Reduction of cysteine‐S‐protecting groups by triisopropylsilane. Retrieved from [Link]

-

Jarmin, S. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PMC. Retrieved from [Link]

-

ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

-

Speciality Chemicals. (n.d.). Triisopropylsilane: A Deeper Dive into its Chemical Properties and Applications. Retrieved from [Link]

-

Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, February 9). Acids. Retrieved from [Link]

-

Donohoe, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A mild and selective method for N-Boc deprotection | Request PDF. Retrieved from [Link]

-

ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Retrieved from [Link]

-

ResearchGate. (2020, February 9). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail?. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. researchgate.net [researchgate.net]

- 12. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triisopropylsilanol | 17877-23-5 | Benchchem [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. total-synthesis.com [total-synthesis.com]

- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Purification Strategies for 3-Hydroxypyridine (3-HP) Removal

Introduction: The "Sticky" Pyridine Problem